1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione
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Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can influence how the compound is handled, stored, and used .Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, even in the presence of nucleos(t)ide-resistant variants
Pharmacokinetics
In a hbv aav mouse model, the lead compound demonstrated inhibition of hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The primary molecular effect of this compound is the inhibition of HBV DNA viral load . This results in a decrease in the number of virus particles in the host organism, potentially leading to a reduction in the severity of the disease .
Safety and Hazards
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-18-5-7-20(15(23)14(18)22)16(24)19-6-8-21-12(10-19)9-13(17-21)11-3-4-11/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWTJLUTVTTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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